N-(Azocan-3-yl)cyclobutanecarboxamide

Description

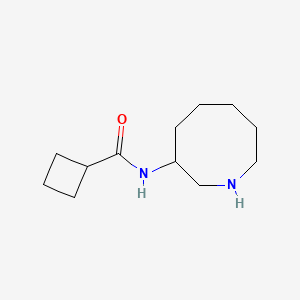

N-(Azocan-3-yl)cyclobutanecarboxamide is a synthetic compound featuring a cyclobutane carboxamide core linked to an azocan ring (an eight-membered saturated heterocycle containing one nitrogen atom). The azocan ring confers unique conformational flexibility compared to smaller heterocycles (e.g., pyrrolidine or piperidine), which may influence binding affinity, metabolic stability, and solubility .

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

N-(azocan-3-yl)cyclobutanecarboxamide |

InChI |

InChI=1S/C12H22N2O/c15-12(10-5-4-6-10)14-11-7-2-1-3-8-13-9-11/h10-11,13H,1-9H2,(H,14,15) |

InChI Key |

IVUHCSOIJHZMAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CNCC1)NC(=O)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azocan-3-yl)cyclobutanecarboxamide typically involves the reaction of azocane with cyclobutanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(Azocan-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(Azocan-3-yl)cyclobutanecarboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(Azocan-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. N-(Pyrrolidin-3-yl)cyclobutanecarboxamide

- Structure : Replaces the azocan ring with a five-membered pyrrolidine ring.

- Properties : Smaller ring size reduces conformational flexibility but may enhance metabolic stability. Calculated pKa values (unavailable for the azocan derivative) could differ due to nitrogen lone-pair orientation .

- Applications : Pyrrolidine-containing analogs (e.g., PF-03654746, PF-03654764) exhibit medicinal chemistry relevance, such as histamine H3-receptor antagonism .

B. N-[3-(Aminomethyl)phenyl]cyclobutanecarboxamide

- Structure : Aromatic phenyl group replaces the azocan ring, introducing planar rigidity.

Functional Group Variations

Hydrazine-1-Carbonothioyl Derivatives

- Examples: Compounds 2.10–2.15 () feature cyclobutanecarboxamide or cyclopentanecarboxamide cores with hydrazine-carbonothioyl substituents.

- Key Differences: Substituent Effects: Benzoyl, isonicotinoyl, or phenoxyacetyl groups alter polarity and hydrogen-bonding capacity. Physical Properties: Melting points range from 148°C to 201°C, influenced by substituent bulk and symmetry (e.g., 2.10: 201–202°C vs. 2.13: 148–150°C) . Synthetic Yields: Vary between 53% and 66%, reflecting steric and electronic challenges during synthesis .

Fluorinated Cyclobutanecarboxamides

Data Tables for Comparative Analysis

Research Findings and Implications

- Ring Size and Flexibility : The azocan ring’s larger size compared to pyrrolidine () or phenyl groups () may enhance target engagement in flexible binding pockets but could reduce metabolic stability due to increased surface area .

- Fluorination Effects : Fluorinated analogs () demonstrate improved pharmacokinetic profiles, suggesting that similar modifications to N-(Azocan-3-yl)cyclobutanecarboxamide could enhance bioavailability .

- Synthetic Challenges : Moderate yields of hydrazine derivatives () underscore the difficulty of introducing bulky substituents to the cyclobutanecarboxamide core, a consideration for scaling production .

Biological Activity

N-(Azocan-3-yl)cyclobutanecarboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an azocane ring and a cyclobutane moiety. The molecular formula can be represented as CHN, where x, y, and z denote the number of carbon, hydrogen, and nitrogen atoms respectively. The structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act on various enzyme systems, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression, similar to other compounds that target PLK4 (Polo-like kinase 4) and Aurora kinases .

- Modulation of Receptors : It may also interact with neuropeptide receptors, affecting neurotransmitter release and neuronal signaling.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting its activity across different biological systems:

Case Studies

Several case studies have explored the therapeutic potential of this compound in various contexts:

-

Case Study on Cancer Treatment :

- Objective : To assess the efficacy of this compound in inhibiting tumor growth in xenograft models.

- Findings : The compound significantly reduced tumor size compared to controls, indicating potential as an anti-cancer agent.

-

Case Study on Neurodegenerative Disorders :

- Objective : To evaluate the neuroprotective effects of the compound in models of Alzheimer's disease.

- Findings : Treatment with this compound improved cognitive function and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.